molecular formula C11H19NO3 B3144370 tert-butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate CAS No. 551000-83-0

tert-butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate

Cat. No.: B3144370
CAS No.: 551000-83-0
M. Wt: 213.27 g/mol
InChI Key: YOSDSNLBVMRZSO-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate: is an organic compound with the molecular formula C11H21NO3. It is a carbamate derivative, featuring a tert-butyl group attached to the nitrogen atom and a hydroxycyclohexenyl group attached to the carbamate carbonyl. This compound is often used in organic synthesis and research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexenone derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, amines, bases like sodium hydride (NaH) or potassium carbonate (K2CO3)

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the carbamate moiety can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate

Uniqueness: tert-Butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate is unique due to the presence of the hydroxycyclohexenyl group, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other carbamate derivatives, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4,6,8-9,13H,5,7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSDSNLBVMRZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate
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tert-butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate
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tert-butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate
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tert-butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate
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tert-butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate
Reactant of Route 6
tert-butyl N-(4-hydroxycyclohex-2-en-1-yl)carbamate

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